molecular formula C7H9NO B070550 2,3-Dimethylpyridine 1-oxide CAS No. 166521-76-2

2,3-Dimethylpyridine 1-oxide

Cat. No. B070550
Key on ui cas rn: 166521-76-2
M. Wt: 123.15 g/mol
InChI Key: QWLULCKKOHDCIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09353104B2

Procedure details

To a solution of compound 2 in Scheme 4-3 (98 mg, 0.8 mmol) in DCM (10 mL) was added TMSCN (0.2 mL) at room temperature. After the mixture was stirred for 30 min, diethylcarbamic chloride (0.2 mL) was added, and stirred for 24 h. The mixture was concentrated and the residue was purified by combi-flash (MeOH/H2O (NH4HCO3)) to give a white solid. LCMS (ESI) m/z=134 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][N+:3]=1[O-].[Si]([C:14]#[N:15])(C)(C)C.C(N(CC)C(Cl)=O)C>C(Cl)Cl>[CH3:8][C:7]1[CH:6]=[CH:5][C:4]([C:14]#[N:15])=[N:3][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=[N+](C=CC=C1C)[O-]
Name
Quantity
0.2 mL
Type
reactant
Smiles
[Si](C)(C)(C)C#N
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(C)N(C(=O)Cl)CC

Conditions

Stirring
Type
CUSTOM
Details
After the mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 24 h
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by combi-flash (MeOH/H2O (NH4HCO3))
CUSTOM
Type
CUSTOM
Details
to give a white solid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC=1C=CC(=NC1C)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.